Dibutylzirconocene dichloride Dibutylzirconocene dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188222
InChI: InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C18H26Cl2Zr
Molecular Weight: 404.5 g/mol

Dibutylzirconocene dichloride

CAS No.:

Cat. No.: VC16188222

Molecular Formula: C18H26Cl2Zr

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Dibutylzirconocene dichloride -

Specification

Molecular Formula C18H26Cl2Zr
Molecular Weight 404.5 g/mol
Standard InChI InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2
Standard InChI Key KZUKCLOWAMFDDB-UHFFFAOYSA-L
Canonical SMILES CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Introduction

Structural Characteristics and Molecular Composition

Dibutylzirconocene dichloride (C₁₈H₂₆Cl₂Zr) features a zirconium(IV) center coordinated to two n-butyl-substituted cyclopentadienyl (Cp) ligands and two chloride anions. The n-butyl groups enhance steric bulk and electron-donating effects compared to the parent zirconocene dichloride (C₁₀H₁₀Cl₂Zr), altering solubility and reactivity . X-ray crystallography of analogous compounds reveals a distorted tetrahedral geometry around the zirconium atom, with Cp ligands in a bent sandwich arrangement .

Table 1: Comparative Structural Properties of Zirconocene Derivatives

CompoundMolecular FormulaSubstituentsMelting Point (°C)Stability in Air
Zirconocene dichlorideC₁₀H₁₀Cl₂ZrNone248–250Moderate
Dibutylzirconocene dichlorideC₁₈H₂₆Cl₂Zrn-Butyl on Cp rings98.7–99.4High

Synthesis and Preparation Methods

Dibutylzirconocene dichloride is synthesized via alkylation of zirconocene dichloride with butyllithium or Grignard reagents. This method ensures selective substitution of chloride ligands while retaining the Cp-Zr framework . Alternatively, transmetalation reactions between zirconocene hydrides and butyl halides offer a pathway to this compound, though yields are highly dependent on reaction conditions .

A notable thermal decomposition pathway involves γ-hydrogen abstraction from the butyl groups at room temperature, generating paramagnetic zirconium(III) intermediates such as butylzirconocene(III) and zirconocene(III) hydride . This reactivity underscores the compound’s propensity for radical-mediated transformations.

Reactivity and Decomposition Pathways

Thermal decomposition of dibutylzirconocene dichloride proceeds through a sequence of steps:

  • γ-H Abstraction: Initial cleavage of C–H bonds in the butyl chains forms crotylzirconocene(IV) hydride .

  • Dimerization: Crotyl intermediates undergo cyclization to form zirconacyclobutane and zirconacyclopentane derivatives .

  • Redox Processes: Paramagnetic zirconium(III) species emerge as byproducts, detectable via EPR spectroscopy .

These pathways highlight the compound’s dual role as both a precursor to reactive intermediates and a participant in C–C bond-forming reactions.

Comparative Analysis with Related Metallocenes

Dibutylzirconocene dichloride’s n-butyl substituents confer distinct advantages:

  • Enhanced Solubility: Improved solubility in nonpolar solvents compared to unsubstituted analogs .

  • Steric Modulation: Bulky butyl groups stabilize reactive intermediates, reducing unwanted side reactions .

  • Thermal Stability: Higher decomposition onset temperatures relative to benzyl-substituted derivatives .

In contrast, zirconocene dichloride (C₁₀H₁₀Cl₂Zr) exhibits greater oxophilicity, limiting its utility in oxygen-rich environments .

Future Perspectives and Research Directions

  • Catalyst Design: Tuning butyl substituents to optimize selectivity in asymmetric reductions.

  • Cross-Coupling Reactions: Leveraging zirconium intermediates for C–X bond formations.

  • Sustainable Chemistry: Developing recyclable zirconocene-based catalytic systems.

Dibutylzirconocene dichloride’s versatility positions it as a cornerstone for advancing organometallic catalysis, particularly in contexts demanding steric control and functional group tolerance .

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